
N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid typically involves the reaction of a suitable thiadiazole precursor with succinic anhydride. One common method involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation of the thiadiazole ring using an appropriate butylating agent.
Formation of Succinamic Acid: The final step involves the reaction of the butyl-substituted thiadiazole with succinic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown antimicrobial, antifungal, and anticancer activities. This compound may be explored for similar biological activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
作用機序
The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid depends on its specific application. In biological systems, thiadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring allows the compound to cross cellular membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-Amino-5-butyl-1,3,4-thiadiazole
Uniqueness
N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid is unique due to the presence of both the thiadiazole ring and the succinamic acid moiety. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. The butyl group also contributes to its distinct characteristics, influencing its solubility, reactivity, and biological activity.
特性
CAS番号 |
79888-42-9 |
|---|---|
分子式 |
C10H15N3O3S |
分子量 |
257.31 g/mol |
IUPAC名 |
4-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H15N3O3S/c1-2-3-4-8-12-13-10(17-8)11-7(14)5-6-9(15)16/h2-6H2,1H3,(H,15,16)(H,11,13,14) |
InChIキー |
GPESXKQLEUUTQN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NN=C(S1)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


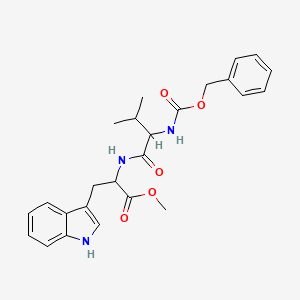




![4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12112773.png)
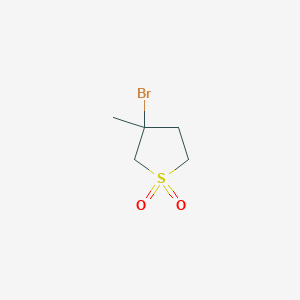
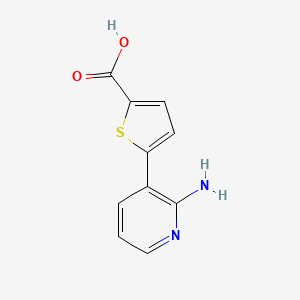
![benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B12112780.png)
![Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-](/img/structure/B12112784.png)
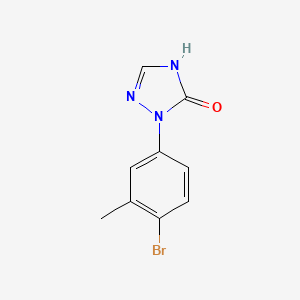
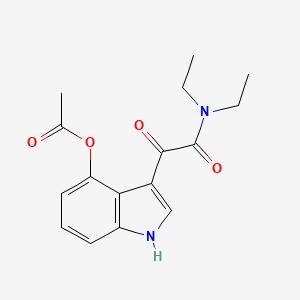
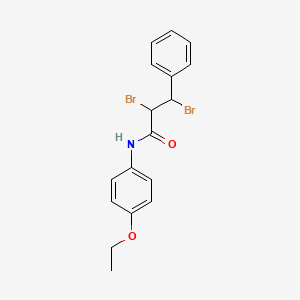
![2'-Bromo[1,1'-biphenyl]-4-amine](/img/structure/B12112796.png)
